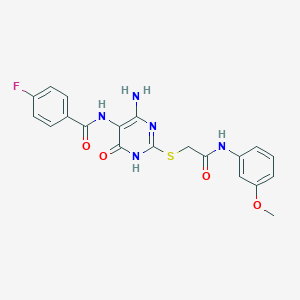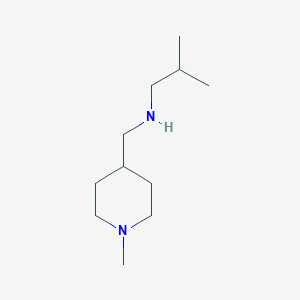
2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine” is a chemical compound with the molecular formula C11H24N2 . It has a molecular weight of 184.32 . The compound is also known as "4-Piperidinemethanamine, 1-methyl-N-(2-methylpropyl)-" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C11H24N2/c1-10(2)8-12-9-11-4-6-13(3)7-5-11/h10-12H,4-9H2,1-3H3" . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .作用機序
Target of Action
The primary target of 2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine is the κ-opioid receptor (KOR) . This receptor is a type of opioid receptor that binds to and is activated by the body’s natural pain-relieving compounds known as endorphins, as well as certain external opioid drugs.
Mode of Action
This compound acts as a high-affinity antagonist for the KOR . This means it binds to the KOR with high affinity but does not activate it. Instead, it blocks the receptor and prevents it from being activated by other compounds. It has a much lower affinity for the μ-opioid receptors (MORs), and negligible affinity for δ-opioid receptors .
Biochemical Pathways
By acting as a kor antagonist, it likely affects theendogenous opioid system , which plays a role in pain regulation, mood control, and addiction .
Pharmacokinetics
As a kor antagonist, its bioavailability and pharmacokinetic properties would be crucial for its potential therapeutic applications .
Result of Action
In animal models, this compound has demonstrated antidepressant-like efficacy and the ability to attenuate the behavioral effects of stress . It also showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior .
実験室実験の利点と制限
2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine has several advantages for lab experiments, including its selective action on the dopamine transporter, its ability to increase the levels of dopamine in the brain, and its potential use in the treatment of various neurological and psychiatric disorders. However, there are also several limitations to using this compound in lab experiments, including its potential for abuse and addiction, its potential for toxicity, and its limited availability.
将来の方向性
There are several future directions for the study of 2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine, including its potential use in the treatment of various neurological and psychiatric disorders, its potential for the development of new drugs, and its potential for the study of dopamine function in the brain. Some of the future directions for the study of this compound include the development of new analogs with improved selectivity and potency, the investigation of its potential for the treatment of addiction and depression, and the study of its effects on dopamine function in the brain.
Conclusion:
This compound, or this compound, is a selective dopamine reuptake inhibitor that has potential applications in the treatment of various neurological and psychiatric disorders. Its mechanism of action involves the selective inhibition of the dopamine transporter, which leads to an increase in the levels of dopamine in the brain. This compound has several advantages for lab experiments, including its selective action on the dopamine transporter, its ability to increase the levels of dopamine in the brain, and its potential use in the treatment of various neurological and psychiatric disorders. However, there are also several limitations to using this compound in lab experiments, including its potential for abuse and addiction, its potential for toxicity, and its limited availability. Further research into the potential applications of this compound could lead to the development of new drugs and a better understanding of dopamine function in the brain.
合成法
The synthesis of 2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine involves the reaction of 2-methylpropan-1-amine and 1-methylpiperidin-4-ylmethanol in the presence of a catalyst such as palladium on carbon. The reaction takes place under controlled conditions of temperature and pressure, and the product is purified through crystallization.
科学的研究の応用
2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine has been studied extensively for its potential use in the treatment of various neurological and psychiatric disorders such as attention deficit hyperactivity disorder (ADHD), depression, and addiction. It has been shown to increase the levels of dopamine in the brain, which is associated with improved cognitive function, mood, and motivation. This compound has also been studied for its potential use in the treatment of Parkinson's disease, as it can increase the levels of dopamine in the brain, which is depleted in this disorder.
Safety and Hazards
特性
IUPAC Name |
2-methyl-N-[(1-methylpiperidin-4-yl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-10(2)8-12-9-11-4-6-13(3)7-5-11/h10-12H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWVEEVWXKJISA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

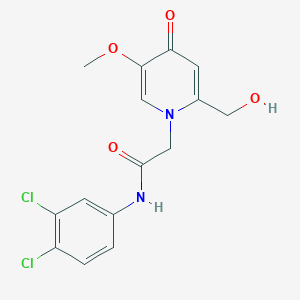
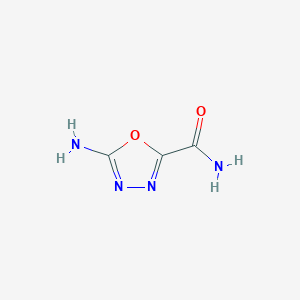

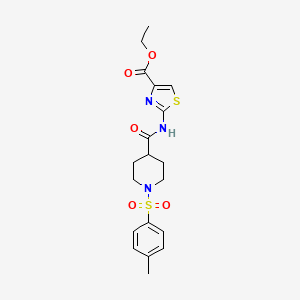

![ethyl 1-ethyl-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amido]-1H-indole-2-carboxylate](/img/structure/B2900122.png)
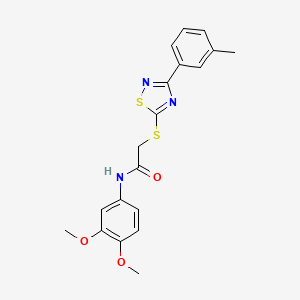
![2-(3-methoxyphenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2900127.png)
![6-Hexyl-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-[3-(3,5-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2900129.png)
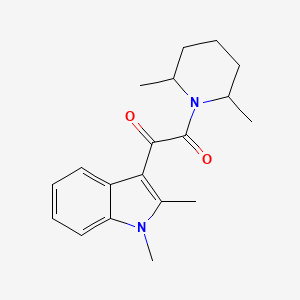
![2-(4-butoxyphenyl)-5-(2-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2900132.png)
![Benzo[d][1,3]dioxol-5-yl(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2900137.png)
